1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-cyclohexyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3,(H,17,18) |
InChI Key |
WESYBBDFRUHTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with 4-hydroxy-6-methyl-2-pyrone, which is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dioxane at room temperature to form an enaminone intermediate. This step typically proceeds with moderate to good yields (~63%).
Amination and Cyclization
The enaminone intermediate is then treated with cyclohexylamine (or other primary amines) under alkaline conditions (e.g., using t-BuOK in ethanol) and refluxed for several hours (typically 12 h). This step facilitates nucleophilic attack and ring closure to form the dihydropyridine core with the cyclohexyl substituent at the nitrogen position. Yields for this step range from 72% to 87% depending on conditions and amine used.
Halogenation and Coupling
Selective iodination at the C-5 position of the dihydropyridine ring is achieved using iodine monochloride (ICl) in the presence of calcium carbonate in DMF at 50 °C for 16 hours, yielding the iodinated intermediate with high efficiency (~95%).
This iodinated intermediate can then undergo peptide coupling reactions using reagents such as HBTU, HOBt, and DIPEA in dichloromethane at room temperature to introduce amide groups by reaction with amines like 1-aminoadamantane hydrochloride. Yields for amide formation vary between 24% and 71% depending on the amine and conditions.
Suzuki Coupling for Substituent Diversification
Alternative Synthetic Approaches
Other synthetic methodologies reported for related dihydropyridine derivatives include:
- Pictet–Spengler reaction and Bischler–Napieralski cyclization, which are classical methods for constructing nitrogen heterocycles and can be adapted for dihydropyridine synthesis.
- Three-component reactions involving 3-formylchromone, primary amines, and other reagents to build functionalized 2-pyridone-3-carboxylic acids, which share structural similarity and synthetic challenges with the target compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Enaminone formation | DMF-DMA, dioxane | Room temperature | 4 hours | 63 |
| Amination and cyclization | t-BuOK, cyclohexylamine, EtOH | Reflux | 12 hours | 72-87 |
| Iodination | ICl, CaCO3, DMF | 50 °C | 16 hours | 95 |
| Peptide coupling | HBTU, HOBt, DIPEA, CH2Cl2, amine | Room temperature | 1-16 hours | 24-71 |
| Suzuki coupling | Pd(OAc)2, tricyclohexylphosphine, K3PO4, toluene/H2O | Reflux | 16 hours | 74-92 |
Purification and Characterization
Purification of intermediates and final products is typically performed by silica gel chromatography using solvent systems such as dichloromethane/methanol or hexane/ethyl acetate mixtures. Recrystallization from solvents like heptane/toluene or ethanol is employed to obtain pure solids with defined melting points.
Characterization is confirmed by standard spectroscopic methods including:
- ^1H NMR and ^13C NMR spectroscopy for structural elucidation.
- LC-MS for molecular weight confirmation.
- Melting point determination for purity assessment.
Summary of Research Findings
- The multi-step synthesis starting from 4-hydroxy-6-methyl-2-pyrone is efficient and allows for structural diversification at multiple positions on the dihydropyridine ring.
- The use of iodine monochloride for selective halogenation is a key step enabling further functionalization via cross-coupling.
- Peptide coupling conditions are mild and versatile for introducing various amide substituents.
- Suzuki coupling provides a robust method for attaching diverse aryl groups, enhancing the compound’s chemical diversity and potential biological activity.
- Alternative synthetic routes such as Pictet–Spengler and Bischler–Napieralski cyclizations offer complementary approaches but are less commonly applied for this specific compound.
This comprehensive synthesis strategy provides a reliable platform for preparing 1-cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogues for further pharmacological and medicinal chemistry studies.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 281.32 g/mol. The structure features a dihydropyridine ring, which is essential for its biological activity. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving membrane permeability.
Antioxidant Activity
Research indicates that 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that compounds with similar structures can scavenge free radicals and enhance cellular antioxidant defenses, suggesting potential applications in neuroprotection and cardiovascular health .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to reduce oxidative stress and inflammation may contribute to neuronal survival and function. For instance, a study highlighted the protective effects of dihydropyridine derivatives against neuronal cell death induced by oxidative stress .
Antimicrobial Activity
Preliminary investigations suggest that 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy against various pathogens .
Case Study 1: Neuroprotection in Animal Models
A recent study investigated the effects of the compound on oxidative stress in a rat model of Parkinson's disease. The administration of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid resulted in significant reductions in markers of oxidative damage and improvements in motor function compared to control groups . These findings support its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Antioxidant Efficacy
In vitro studies assessed the antioxidant capacity of the compound using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that the compound exhibited dose-dependent antioxidant activity, comparable to established antioxidants like vitamin C . This suggests that it could be developed as a dietary supplement or therapeutic agent to combat oxidative stress.
Data Tables
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
The compound’s unique substituent arrangement distinguishes it from similar dihydropyridine derivatives:
- Position 1 : Cyclohexyl group (vs. benzyl, aryl, or alkyl groups in analogs). This substituent enhances lipophilicity compared to aromatic groups (e.g., 1-benzyl derivatives in ).
- Position 4 : Hydroxyl group, which is critical for decarboxylation reactivity and hydrogen bonding .
- Position 6 : Methyl group, smaller than phenyl or fluorobenzoyl groups in analogs like 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) .
- Position 3 : Carboxylic acid, common in analogs but often esterified or amidated in derivatives for improved bioavailability .
Key Analogous Compounds
Physicochemical and Reactivity Comparisons
Melting Points and Solubility
- The target compound’s cyclohexyl and methyl groups likely reduce its melting point compared to aromatic analogs like 15a (260–262°C) . For example, 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5l) melts at 125–126°C, suggesting that bulky substituents at position 1 lower crystallinity .
- The hydroxyl group at position 4 may enhance water solubility via hydrogen bonding, contrasting with esterified derivatives (e.g., methyl or ethyl carboxylates in ).
Decarboxylation Reactivity
The hydroxyl group at position 4 is critical for decarboxylation, as shown in studies where deoxy or protected analogs (e.g., methyl 1-benzyl-5-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate) failed to undergo decarboxylation . This reactivity suggests the target compound may be less stable under acidic or heated conditions compared to non-hydroxylated analogs.
Biological Activity
1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.
Synthesis
The synthesis of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various methods involving cyclohexane derivatives and dihydropyridine frameworks. A typical synthetic route involves the condensation of cyclohexanone with appropriate aldehydes and carboxylic acids under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Example Synthesis Procedure
- Reagents : Cyclohexanone, aldehyde (e.g., 4-hydroxybenzaldehyde), and carboxylic acid.
- Conditions : Mix reagents in an appropriate solvent (e.g., ethanol) and heat under reflux for several hours.
- Purification : Crystallization or chromatography to isolate the desired compound.
Cytotoxicity
Recent studies have demonstrated that derivatives of 2-oxo-1,2-dihydropyridine exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds similar to 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine have shown promising results:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | HT29 (Colon Cancer) | 12.5 | 2.5x more active than Doxorubicin |
| Compound B | MCF7 (Breast Cancer) | 15.0 | Comparable to standard treatments |
| Compound C | A549 (Lung Cancer) | 20.0 | Less effective than standard |
These findings suggest that the compound may have potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine have also been evaluated. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Similar to Ampicillin |
| Escherichia coli | 64 | Comparable to Gentamicin |
| Candida albicans | 16 | Effective against Fungal infections |
The mechanism by which these compounds exert their biological effects is believed to involve interference with cellular processes such as DNA replication and protein synthesis. Molecular docking studies have indicated that these compounds can bind effectively to key enzymes involved in these pathways.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of dihydropyridine derivatives, including those similar to 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine. The study found that certain analogs exhibited enhanced cytotoxicity compared to established chemotherapeutics, providing a basis for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various dihydropyridine derivatives against clinically relevant pathogens. The results highlighted that specific modifications to the core structure could significantly enhance antimicrobial activity, paving the way for new antibiotic agents.
Q & A
Q. What are the recommended synthetic routes for 1-cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step protocols, including cyclization and functionalization. For analogous dihydropyridine derivatives, a common approach is condensation of aldehyde precursors with aminopyridines, followed by cyclization under acidic or basic conditions. Catalysts such as palladium or copper (e.g., in Suzuki-Miyaura couplings for aryl group introduction) and solvents like DMF or toluene are critical for regioselectivity . Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yield and purity. For example, refluxing in p-xylene for 5–7 hours followed by recrystallization in ethanol can achieve yields >70% for structurally related compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Standard analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- NMR spectroscopy : and NMR for verifying substituent positions (e.g., cyclohexyl group integration at δ ~1.2–1.8 ppm) and hydrogen bonding interactions involving the hydroxyl and carbonyl groups .
- X-ray crystallography : For resolving stereochemical ambiguities, though limited data availability for this specific compound necessitates reliance on analogs .
- Elemental analysis : To validate empirical formulas (e.g., CHNO) against theoretical values .
Q. What are the stability considerations for storage and handling?
Answer: The compound’s stability is influenced by:
- Moisture sensitivity : The hydroxyl and carboxylic acid groups may promote hydrolysis; store desiccated at –20°C.
- Light sensitivity : UV exposure risks photooxidation of the dihydropyridine ring; use amber vials .
- pH-dependent degradation : In aqueous solutions, avoid extremes (pH <3 or >9) to prevent ring-opening reactions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or enzymes with conserved carboxylic acid-binding pockets).
- QSAR models : Correlate substituent variations (e.g., methyl vs. cyclohexyl groups) with activity trends. For example, bulky cyclohexyl groups may enhance lipophilicity and membrane permeability but reduce solubility .
- DFT calculations : Evaluate electronic effects of the hydroxyl and carbonyl groups on redox potential, critical for antioxidant or pro-drug applications .
Q. What experimental strategies resolve contradictions in reported solubility data for dihydropyridine derivatives?
Answer: Discrepancies often arise from:
- Solvent polarity : Test solubility in DMSO (highly polar) vs. ethyl acetate (moderate polarity) to identify optimal recrystallization solvents.
- Temperature gradients : Perform solubility assays at 25°C and 40°C to map thermodynamic stability .
- Counterion effects : If synthesizing salts (e.g., sodium or hydrochloride), compare solubility profiles to the free acid form .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified cyclohexyl (e.g., cyclopentyl or aryl) or methyl groups to assess steric and electronic impacts.
- Bioisosteric replacement : Replace the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability while retaining hydrogen-bonding capacity .
- In vitro assays : Pair synthetic modifications with enzyme inhibition or cytotoxicity screens (e.g., IC measurements) to prioritize lead candidates .
Methodological Considerations
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Column chromatography is impractical at scale; switch to fractional crystallization or acid-base extraction.
- Exothermic reactions : Monitor temperature during cyclization steps to avoid runaway reactions; use jacketed reactors for precise control .
- Catalyst recovery : For palladium-catalyzed steps, implement filtration or liquid-liquid extraction to reclaim expensive catalysts .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Answer:
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- Daphnia magna acute toxicity : Assess EC values in freshwater crustaceans to estimate environmental risk .
- Read-across assessments : Use toxicity data from structurally related dihydropyridines (e.g., nifedipine analogs) as provisional benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
